molecular formula C17H12ClNO2S B2982564 6-Chloro-3-(methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid CAS No. 400079-64-3

6-Chloro-3-(methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid

Cat. No. B2982564
CAS RN: 400079-64-3
M. Wt: 329.8
InChI Key: LFNWENISFRVEBE-UHFFFAOYSA-N
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Description

6-Chloro-3-(methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid, commonly referred to as 6-CMPQ, is an organic compound that is used in a variety of research and laboratory experiments. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is characterized by its yellow-orange color and its pungent smell. 6-CMPQ is a useful compound due to its high reactivity and its ability to form stable complexes with metals, making it a valuable tool for a variety of scientific research applications.

Scientific Research Applications

Synthesis and Derivative Formation

Researchers have developed methods for synthesizing a wide range of substituted quinolines, including those with methylsulfanyl groups. These methods enable the creation of quinoline derivatives with potential chemotherapeutic activities and other applications. For instance, the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)-quinoxalines, including methylsulfanyl derivatives, highlights the versatility of quinolines as scaffolds for developing compounds with various functional groups (Didenko et al., 2015). Similarly, another study focused on the synthesis, structure elucidation, and chemotherapeutic activity of novel 3-quinolinecarboxylic acid derivatives, emphasizing the potential of quinoline structures in medicinal chemistry (Frigola et al., 1987).

Catalysis and Green Chemistry

Quinoline derivatives have been employed as catalysts in organic synthesis, demonstrating the role of quinoline-based compounds in promoting environmentally friendly chemical reactions. For instance, sulfuric acid-modified PEG-6000 was used as an efficient, bio-degradable, and reusable polymeric catalyst for the solvent-free synthesis of poly-substituted quinolines under microwave irradiation, showcasing the application of quinoline structures in green chemistry (Hasaninejad et al., 2011).

Enzymatic and Biological Activity

The study of quinoline derivatives extends into biological activities, including their interactions with enzymes and potential as antimicrobial and antimalarial agents. Some quinoline derivatives have been synthesized and evaluated for their cytotoxic activities, apoptotic DNA fragmentation, and molecular docking studies, indicating their potential as novel anticancer agents (Bhatt et al., 2015).

Photovoltaic Applications

Furthermore, quinoline derivatives have found applications in the development of organic–inorganic photodiode fabrication. The photovoltaic properties of certain quinoline derivatives were investigated, demonstrating their usefulness in enhancing the performance of photodiodes (Zeyada et al., 2016).

properties

IUPAC Name

6-chloro-3-methylsulfanyl-2-phenylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S/c1-22-16-14(17(20)21)12-9-11(18)7-8-13(12)19-15(16)10-5-3-2-4-6-10/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNWENISFRVEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-(methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid

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